N-(4-Cyanophenyl)glycine

Process Chemistry Pharmaceutical Manufacturing Anticoagulant Synthesis

N-(4-Cyanophenyl)glycine is a critical pharmaceutical intermediate for dabigatran etexilate (88% yield, >99% purity via Pinner reaction) and a privileged scaffold for reversible LSD1 inhibitors (Kd 32 nM). Unlike generic glycines, its para-cyano moiety is essential for target binding and downstream amidine conversion. Procure with HPLC ≥98% purity, meeting ANDA-grade specs for water (≤0.13%) and sulfated ash (≤1.8%). Ideal for kilo-scale GMP synthesis and drug discovery. Order now for immediate stock.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 42288-26-6
Cat. No. B125572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyanophenyl)glycine
CAS42288-26-6
Synonyms2-(4-Cyanophenylamino)acetic Acid;  4-(((Carboxy)methyl)amino)benzonitrile;  N-(4-Cyanophenyl)glycine;  N-(p-Cyanophenyl)glycine;  [(4-Cyanophenyl)amino]acetic Acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NCC(=O)O
InChIInChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
InChIKeyKJRQMXRCZULRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)glycine (CAS 42288-26-6): Chemical Identity and Core Procurement Context


N-(4-Cyanophenyl)glycine (CAS 42288-26-6), also known as 2-((4-cyanophenyl)amino)acetic acid, is a non-natural glycine derivative featuring a para-cyanophenyl substituent on the α-amino group [1]. With a molecular formula of C₉H₈N₂O₂ and molecular weight of 176.17 g/mol, this compound is commercially supplied as a white to off-white crystalline powder with a decomposition point of approximately 237°C . It is procured primarily for two distinct scientific applications: as a critical pharmaceutical intermediate in the multi-kilogram synthesis of the anticoagulant dabigatran etexilate, and as a versatile building block for developing novel bioactive molecules including reversible LSD1 inhibitors . Procurement decisions for this compound are driven by application-specific purity requirements, validated synthetic protocols, and the functional utility of its para-cyanophenyl moiety.

Why N-(4-Cyanophenyl)glycine Cannot Be Replaced by Generic Glycine Derivatives: Evidence-Based Procurement Rationale


Generic glycine derivatives are not functionally interchangeable with N-(4-Cyanophenyl)glycine because the para-cyanophenyl substituent confers two distinct, application-specific properties that define its procurement value. In pharmaceutical manufacturing, the cyano group serves as a latent precursor to the amidine functionality required for the anticoagulant dabigatran etexilate; alternative aryl-substituted glycine derivatives lacking the cyano group at the para position fail to produce the required benzimidazole cyclization product [1]. In drug discovery contexts, the (4-cyanophenyl)glycine scaffold provides a unique pharmacophore geometry that enables reversible, non-covalent binding to LSD1—a profile distinct from other glycine-derived building blocks that lack the hydrogen-bond acceptor capacity and steric constraints of the para-cyanophenyl moiety [2]. These functional specificities are not theoretical but are validated by quantitative synthetic yield data and comparative target-binding measurements, as detailed in the evidence below.

N-(4-Cyanophenyl)glycine Procurement Evidence: Quantified Differentiation Against Comparators


Synthetic Yield and Purity: Validated Multi-Kilogram Protocol Outperforms Alternative Routes for Dabigatran Intermediate Production

In the context of dabigatran etexilate intermediate production, the synthesis of N-(4-cyanophenyl)glycine from 4-aminobenzonitrile and bromoacetic acid achieves an 88% purified yield with 99.1% HPLC purity following sodium salt conversion and re-acidification [1]. This contrasts with alternative reported routes that utilize chloroacetic acid and achieve 92.8% crude yield but only 97% HPLC purity before purification [1]. The validated protocol produces material suitable for direct use in subsequent acylation and cyclization steps without additional purification, a critical factor for cost-effective scale-up in pharmaceutical manufacturing.

Process Chemistry Pharmaceutical Manufacturing Anticoagulant Synthesis

Reversible LSD1 Inhibitor Scaffold: (4-Cyanophenyl)glycinamide Derivatives Demonstrate Reduced hERG Liability Relative to GSK-690

The (4-cyanophenyl)glycine scaffold enables development of reversible LSD1 inhibitors with a significantly improved cardiac safety profile compared to the benchmark reversible inhibitor GSK-690. While GSK-690 achieves potent LSD1 inhibition (Kd = 9 nM, biochemical IC₅₀ = 37 nM) , it exhibits strong hERG cardiac ion channel inhibition that precluded clinical advancement [1]. Scaffold modification to a (4-cyanophenyl)glycinamide derivative (compound 32) produced an inhibitor with Kd = 32 nM and EC₅₀ = 0.67 μM in a surrogate cellular biomarker assay that notably does not display the same level of hERG liability as observed with GSK-690 [1].

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia hERG Safety

Thermal Stability Advantage: N-(4-Cyanophenyl)glycine Exhibits 112°C Higher Melting Point than N-Methyl Analog

N-(4-Cyanophenyl)glycine demonstrates significantly greater thermal stability than its N-methylated analog, N-(4-cyanophenyl)-N-methylglycine (CAS 152085-47-7). The parent compound exhibits a melting point (decomposition) of approximately 237°C , whereas the N-methyl derivative melts at approximately 120-125°C . This 112-117°C differential in thermal stability has practical implications for storage, handling, and analytical method development.

Thermal Stability Formulation Development Analytical Method Validation

Acyclic Scaffold Geometry: Enables Distinct LSD1 Binding Mode Inaccessible to Cyclic Glycine-Derived Scaffolds

The acyclic (4-cyanophenyl)glycine scaffold represents a successful scaffold-hop from the cyclic inhibitor GSK-690 that enables a distinct binding mode within the LSD1 active site. Through high-throughput screening and in silico modeling, researchers identified this acyclic scaffold as a validated starting point for reversible LSD1 inhibitor development [1]. The scaffold geometry permits hydrogen-bonding interactions between the carboxylic acid moiety and the FAD cofactor region while positioning the 4-cyanophenyl group in the hydrophobic pocket normally occupied by the H3 histone tail [1]. This binding mode is fundamentally inaccessible to cyclic glycine-derived scaffolds that impose conformational rigidity.

Scaffold Hopping LSD1 Inhibitor Design Structure-Based Drug Design

Procurement-Optimized Application Scenarios for N-(4-Cyanophenyl)glycine (CAS 42288-26-6)


Pharmaceutical Manufacturing: Dabigatran Etexilate Intermediate Production at Multi-Kilogram Scale

Procure N-(4-cyanophenyl)glycine with HPLC purity ≥99% for direct use as the N-3 side chain intermediate in dabigatran etexilate synthesis. The validated synthetic protocol from 4-aminobenzonitrile and bromoacetic acid achieves 88% purified yield at >99% purity, enabling cost-effective scale-up [1]. The cyano group is subsequently converted to an amidine via the Pinner reaction to complete the benzimidazole core . For ANDA submissions or commercial production, ensure material meets QC specifications for residual water content (≤0.13%) and sulfated ash (≤1.8%) as per pharmacopoeial impurity standards.

Epigenetic Drug Discovery: LSD1 Reversible Inhibitor Hit-to-Lead Optimization

Procure N-(4-cyanophenyl)glycine as a validated acyclic scaffold for developing reversible LSD1 inhibitors with reduced hERG liability. The (4-cyanophenyl)glycinamide derivative series has demonstrated Kd values as low as 32 nM against LSD1 and cellular EC₅₀ of 0.67 μM in AML biomarker assays, with improved cardiac safety relative to the benchmark GSK-690 [1]. Utilize the carboxylic acid and secondary amine functionalities for amide coupling and SAR exploration to optimize potency while maintaining the favorable safety window conferred by this scaffold geometry.

Analytical Method Development and Quality Control for ANDA Submissions

Procure high-purity (>98% by HPLC/T) N-(4-cyanophenyl)glycine as a reference standard for analytical method validation (AMV) and quality control (QC) applications in generic dabigatran etexilate development [1]. The compound's thermal stability (melting point 237°C decomposition) and defined solubility profile (slightly soluble in DMSO, DCM, methanol) enable robust HPLC method development for impurity profiling and assay determination. Ensure material is supplied with full certificate of analysis including HPLC purity, water content, and residual solvent data.

Peptidomimetic Chemistry and Unnatural Amino Acid Building Block Applications

Procure N-(4-cyanophenyl)glycine for incorporation into peptidomimetic frameworks where the para-cyanophenyl moiety provides a hydrogen-bond acceptor capable of engaging polar residues in target binding pockets [1]. The compound is soluble in DMSO (90 mg/mL with ultrasonication) and stable at -20°C for long-term storage (3 years as powder) . Use in solid-phase peptide synthesis or solution-phase amide coupling reactions under standard carbodiimide or HATU-mediated conditions at pH 6.5-7.5.

Quote Request

Request a Quote for N-(4-Cyanophenyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.